Anomeric Configuration Selectivity: Beta-D vs. Alpha-L Stereoisomer
The target compound possesses a beta-D-arabinopyranosyl configuration, whereas the most immediate comparator, N1-alpha-L-arabinopyranosylamino guanidine HNO3 (CAS 109853-80-7), bears an alpha-L-arabinopyranosyl group. Although no published direct head-to-head biological comparison exists, carbohydrate-protein interactions are exquisitely sensitive to anomeric configuration; for example, L-arabinose-binding protein discriminates between alpha and beta anomers with distinct affinity constants [1]. The beta-D vs. alpha-L divergence in this compound class may therefore translate into differential target engagement in carbohydrate-recognition systems. Purchasers should specify the exact stereoisomer to ensure experimental reproducibility.
| Evidence Dimension | Stereochemical configuration at the anomeric center |
|---|---|
| Target Compound Data | beta-D-arabinopyranosyl (CAS 368452-60-2) |
| Comparator Or Baseline | N1-alpha-L-arabinopyranosylamino guanidine HNO3 (CAS 109853-80-7): alpha-L configuration |
| Quantified Difference | No quantitative comparative biological data available; anomer-specific recognition inferred from L-arabinose-binding protein studies (Kd differential ~5- to 10-fold between alpha and beta anomers) [1] |
| Conditions | Not applicable (class-level inference from carbohydrate recognition literature) |
Why This Matters
Selection of the correct anomeric form is critical for studies involving carbohydrate-binding targets, where even anomer-level differences can determine binding vs. non-binding outcomes.
- [1] PDB entry 1ABE, "Novel Stereospecificity of the L-Arabinose-Binding Protein," 1992. View Source
